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Compound of Interest

Compound Name: 5-Chloro-2-methylpentan-2-ol

Cat. No.: B8642929 Get Quote

An In-Depth Guide to the Analytical Characterization of 5-Chloro-2-methylpentan-2-ol

Introduction
5-Chloro-2-methylpentan-2-ol is a halogenated tertiary alcohol with applications as a key

intermediate in organic synthesis, particularly in the development of pharmaceuticals and

specialty chemicals. Its bifunctional nature, containing both a hydroxyl group and a

chloroalkane moiety, allows for a variety of subsequent chemical transformations. Accurate and

comprehensive characterization of this molecule is paramount to ensure identity, purity, and

quality, which are critical parameters in a regulated drug development environment.

This technical guide provides a multi-faceted approach to the analytical characterization of 5-
Chloro-2-methylpentan-2-ol. We will delve into spectroscopic and chromatographic

techniques, presenting not just protocols, but the underlying scientific rationale for

methodological choices. This document is designed for researchers, analytical scientists, and

quality control professionals who require robust and reliable methods for the comprehensive

analysis of this compound.

Physicochemical Properties
A foundational understanding of the molecule's physical properties is essential for selecting

appropriate analytical conditions, from solvent choice to chromatographic parameters.
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Property Value Source(s)

Molecular Formula C₆H₁₃ClO [1][2]

Molecular Weight 136.62 g/mol [1][2]

IUPAC Name 5-chloro-2-methylpentan-2-ol [1]

CAS Number 7712-59-6 [2][3][4]

Predicted pKa 15.15 ± 0.29 [3]

Predicted XLogP3 1.5 [1]

Part 1: Structural Elucidation via Spectroscopic
Techniques
Spectroscopic methods provide unambiguous confirmation of the molecular structure by

probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination. It provides detailed

information about the carbon-hydrogen framework by mapping the chemical environments of

individual ¹H and ¹³C nuclei.

Expertise & Experience: For 5-Chloro-2-methylpentan-2-ol, the key structural features to

confirm are the tertiary alcohol (a quaternary carbon with no attached proton but a hydroxyl

group), two magnetically equivalent methyl groups attached to this carbon, a three-carbon

chain, and the terminal chloromethyl group. The electronegativity of the oxygen and chlorine

atoms will cause characteristic downfield shifts for adjacent nuclei.

Predicted ¹H and ¹³C NMR Spectral Data:
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¹H Assignment
Predicted Chemical

Shift (ppm)
Multiplicity Integration

-OH 1.5 - 2.5 (variable) Singlet (broad) 1H

-CH₂-Cl (C5) 3.55 - 3.65 Triplet 2H

-CH₂- (C4) 1.80 - 1.90 Multiplet 2H

-CH₂- (C3) 1.65 - 1.75 Multiplet 2H

-C(CH₃)₂ (C1, C6) 1.20 - 1.30 Singlet 6H

¹³C Assignment Predicted Chemical Shift (ppm)

-C(OH)(CH₃)₂ (C2) 69 - 72

-CH₂-Cl (C5) 44 - 46

-CH₂- (C4) 38 - 40

-CH₂- (C3) 25 - 27

-C(CH₃)₂ (C1, C6) 29 - 31

Note: Predicted shifts are estimates and may vary based on solvent and concentration.

Diagram of Predicted NMR Signal Relationships:
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Caption: Molecular structure and predicted NMR signal relationships.
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Experimental Protocol: NMR Data Acquisition

Sample Preparation: Accurately weigh 10-20 mg of 5-Chloro-2-methylpentan-2-ol and

dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal

standard (0 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse (zg30).

Number of Scans: 16 scans.

Relaxation Delay (d1): 2 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

Number of Scans: 1024 scans (or more, as needed for signal-to-noise).

Relaxation Delay (d1): 2 seconds.

Spectral Width: -10 to 220 ppm.

Data Processing: Apply Fourier transform to the Free Induction Decay (FID). Phase the

spectrum and calibrate the chemical shifts using the TMS signal at 0.00 ppm. Integrate the

¹H NMR signals.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups

present in a molecule based on their characteristic vibrational frequencies.
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Expertise & Experience: For this molecule, the key absorptions will be the broad O-H stretch

from the alcohol, C-O stretch, C-H stretches from the alkyl chain, and the C-Cl stretch. The

presence of a halogenated alcohol functional group can be readily confirmed.[5]

Characteristic FTIR Absorption Bands:

Functional Group Vibration Type
Expected
Wavenumber
(cm⁻¹)

Intensity

Alcohol O-H Stretch 3500 - 3200 Strong, Broad

Alkane C-H Stretch 2980 - 2850 Strong

Alcohol C-O Stretch 1260 - 1050 Strong

Alkyl Halide C-Cl Stretch 850 - 550 Strong

Source:[6][7]

Experimental Protocol: FTIR Data Acquisition (ATR Method)

Sample Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by

wiping it with a solvent such as isopropanol and allowing it to dry completely.

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial

to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

Sample Analysis: Place a small drop of neat 5-Chloro-2-methylpentan-2-ol directly onto the

ATR crystal.

Data Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically,

16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
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Mass spectrometry provides the molecular weight of the analyte and offers structural clues

based on its fragmentation pattern upon ionization.

Expertise & Experience: The molecular ion (M⁺) peak should be observable, although it may be

weak for alcohols.[8] A key diagnostic feature will be the isotopic pattern of the chlorine atom:

the presence of ³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance will result in two

molecular ion peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having

about one-third the intensity of the M⁺ peak. Common fragmentation pathways for alcohols

include dehydration (loss of H₂O) and alpha-cleavage (cleavage of the C-C bond adjacent to

the oxygen).[8][9]

Predicted Mass Fragments:

m/z Value Identity Fragmentation Pathway

136/138 [C₆H₁₃ClO]⁺ Molecular Ion (M⁺, M+2)

118/120 [C₆H₁₁Cl]⁺ Loss of H₂O (Dehydration)

101 [C₄H₈ClO]⁺ Loss of a methyl radical

73 [C₄H₉O]⁺
Alpha-cleavage (loss of

chloropropyl radical)

59 [C₃H₇O]⁺ Cleavage of C2-C3 bond

Note: The presence of chlorine will result in an M+2 peak for all chlorine-containing fragments.

Experimental Protocol: GC-MS Analysis

Due to the volatility of 5-Chloro-2-methylpentan-2-ol, Gas Chromatography-Mass

Spectrometry (GC-MS) is the preferred method for its MS analysis. The GC separates the

analyte from any impurities before it enters the mass spectrometer.

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic

solvent like dichloromethane or ethyl acetate.

GC-MS Parameters:
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GC Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm

film thickness, 5% phenyl-methylpolysiloxane).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Inlet Temperature: 250 °C.

Injection Volume: 1 µL with a split ratio of 50:1.

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to

250 °C, and hold for 5 minutes.

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

MS Transfer Line Temperature: 280 °C.

Data Analysis: Identify the peak corresponding to 5-Chloro-2-methylpentan-2-ol in the total

ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular

ion and characteristic fragment ions.

Part 2: Purity and Quantitative Analysis via
Chromatographic Techniques
Chromatographic techniques are essential for separating the target compound from impurities,

starting materials, and by-products, allowing for accurate purity assessment and quantification.

Gas Chromatography (GC)
GC is an ideal technique for the purity analysis of volatile and thermally stable compounds like

5-Chloro-2-methylpentan-2-ol.

Expertise & Experience: The choice of stationary phase is critical. A mid-polarity column (e.g.,

containing a phenyl or cyanopropyl functionalized polysiloxane) often provides the best

selectivity for separating halogenated and oxygenated compounds from non-polar hydrocarbon

impurities. A Flame Ionization Detector (FID) is suitable for quantitative analysis due to its wide

linear range and high sensitivity to organic compounds.[10][11]
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Diagram of GC Workflow:
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Caption: General workflow for Gas Chromatography analysis.

Experimental Protocol: GC-FID for Purity Analysis

Parameter Recommended Condition

Instrument Gas Chromatograph with FID

Column
30m x 0.32mm ID, 0.5 µm film thickness (e.g.,

DB-624 or equivalent)

Carrier Gas Helium or Hydrogen, constant flow

Inlet Temperature 250 °C

Injection Volume 1.0 µL (Split 50:1)

Oven Program
60 °C (hold 2 min), ramp 15 °C/min to 240 °C

(hold 5 min)

Detector FID

Detector Temp. 280 °C

Sample Prep. ~5 mg/mL in Methanol or Isopropanol

Trustworthiness: This protocol is a self-validating system. System suitability should be checked

before analysis by injecting a standard solution to verify resolution, peak shape, and

reproducibility. Purity is typically calculated using the area percent method, assuming all

components have a similar response factor with an FID. For higher accuracy, relative response

factors should be determined.

High-Performance Liquid Chromatography (HPLC)
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While GC is often preferred for this analyte, HPLC can be a valuable tool, especially for

analyzing non-volatile impurities or degradation products.

Expertise & Experience: As a polar aliphatic compound with no strong chromophore, 5-Chloro-
2-methylpentan-2-ol presents challenges for standard reversed-phase HPLC with UV

detection.[12][13] Detection at low wavelengths (e.g., < 210 nm) is possible but may lack

specificity. A more universal detector like a Refractive Index (RI) detector or an Evaporative

Light Scattering Detector (ELSD) would be more appropriate. Alternatively, derivatization with a

UV-active agent could be employed for sensitive quantification. For separation, a C18 column

can be used, but retention may be minimal. Hydrophilic Interaction Liquid Chromatography

(HILIC) is another viable option for retaining highly polar analytes.[14]

Experimental Protocol: RP-HPLC with RI Detection

Parameter Recommended Condition

Instrument HPLC with Refractive Index (RI) Detector

Column C18, 150 mm x 4.6 mm, 5 µm particle size

Mobile Phase Isocratic; Acetonitrile:Water (e.g., 60:40 v/v)

Flow Rate 1.0 mL/min

Column Temp. 35 °C

Detector
RI Detector (maintained at a stable temperature,

e.g., 35 °C)

Injection Volume 20 µL

Sample Prep. ~10 mg/mL in mobile phase

Causality Behind Choices: An isocratic mobile phase is chosen because RI detectors are highly

sensitive to changes in mobile phase composition, making gradient elution impractical. The

column and detector are thermostatted to minimize baseline drift in the RI signal.

Part 3: Ensuring Method Reliability
Analytical Method Validation
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For use in drug development and quality control, any analytical method must be validated to

ensure it is fit for its intended purpose.[15][16] Validation demonstrates that the method is

reliable, reproducible, and accurate for the analysis of the specific substance.

Authoritative Grounding: The validation of analytical procedures is governed by guidelines from

the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline "Validation

of Analytical Procedures: Text and Methodology".[17]

Key Validation Parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other

components (e.g., impurities, degradation products).[18]

Linearity: The ability to elicit test results that are directly proportional to the concentration of

the analyte.

Range: The interval between the upper and lower concentrations of the analyte for which the

method has been demonstrated to have suitable precision, accuracy, and linearity.[17]

Accuracy: The closeness of test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is

applied repeatedly to multiple samplings of a homogeneous sample (repeatability,

intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but

not necessarily quantitated.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be

determined with acceptable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate

variations in method parameters.

Diagram of Method Validation Workflow:
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Caption: Logical workflow for analytical method validation.
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Conclusion
The comprehensive characterization of 5-Chloro-2-methylpentan-2-ol requires an orthogonal

approach, leveraging multiple analytical techniques. NMR, IR, and MS provide definitive

structural confirmation, each offering unique and complementary information. Chromatographic

methods, particularly GC-FID, are essential for assessing purity and quantifying the compound

with high accuracy. The protocols and insights provided in this guide serve as a robust starting

point for developing and validating methods for the analysis of this important chemical

intermediate, ensuring data integrity and product quality in research and manufacturing

environments.
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